molecular formula C44H30 B11975115 5,20-dimethylundecacyclo[22.6.6.69,16.02,23.04,21.06,19.08,17.010,15.025,30.031,36.037,42]dotetraconta-2,4,6,8(17),10,12,14,18,20,22,25,27,29,31,33,35,37,39,41-nonadecaene CAS No. 201161-12-8

5,20-dimethylundecacyclo[22.6.6.69,16.02,23.04,21.06,19.08,17.010,15.025,30.031,36.037,42]dotetraconta-2,4,6,8(17),10,12,14,18,20,22,25,27,29,31,33,35,37,39,41-nonadecaene

Katalognummer: B11975115
CAS-Nummer: 201161-12-8
Molekulargewicht: 558.7 g/mol
InChI-Schlüssel: HSHXSUGJPYWWFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,20-dimethylundecacyclo[226669,1602,2304,2106,1908,17010,15025,30031,36037,42]dotetraconta-2,4,6,8(17),10,12,14,18,20,22,25,27,29,31,33,35,37,39,41-nonadecaene is a highly complex polycyclic hydrocarbon This compound is characterized by its intricate structure, which includes multiple fused rings and a high degree of symmetry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,20-dimethylundecacyclo[22.6.6.69,16.02,23.04,21.06,19.08,17.010,15.025,30.031,36.037,42]dotetraconta-2,4,6,8(17),10,12,14,18,20,22,25,27,29,31,33,35,37,39,41-nonadecaene typically involves multi-step organic synthesis techniques. These methods often include Diels-Alder reactions, cycloadditions, and various rearrangement reactions. The reaction conditions may require high temperatures, specific catalysts, and inert atmospheres to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of such complex compounds is less common due to the intricate and costly nature of the synthesis. advancements in synthetic organic chemistry and process optimization may eventually make large-scale production feasible.

Analyse Chemischer Reaktionen

Types of Reactions

5,20-dimethylundecacyclo[22.6.6.69,16.02,23.04,21.06,19.08,17.010,15.025,30.031,36.037,42]dotetraconta-2,4,6,8(17),10,12,14,18,20,22,25,27,29,31,33,35,37,39,41-nonadecaene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of ketones, alcohols, or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

5,20-dimethylundecacyclo[226669,1602,2304,2106,1908,17010,15025,30031,36

    Chemistry: Used as a model compound to study the behavior of polycyclic hydrocarbons and their reactions.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Potential use in the development of advanced materials, such as polymers and nanomaterials.

Wirkmechanismus

The mechanism by which 5,20-dimethylundecacyclo[22.6.6.69,16.02,23.04,21.06,19.08,17.010,15.025,30.031,36.037,42]dotetraconta-2,4,6,8(17),10,12,14,18,20,22,25,27,29,31,33,35,37,39,41-nonadecaene exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Molecular targets: Enzymes, receptors, and DNA

    Pathways: Signal transduction pathways, metabolic pathways

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5,10-dimethylundecacyclo[22.6.6.69,16.02,23.04,21.06,19.08,17.010,15.025,30.031,36.037,42]dotetraconta-2,4,6,8(17),10,12,14,18,20,22,25,27,29,31,33,35,37,39,41-nonadecaene
  • 5,15-dimethylundecacyclo[22.6.6.69,16.02,23.04,21.06,19.08,17.010,15.025,30.031,36.037,42]dotetraconta-2,4,6,8(17),10,12,14,18,20,22,25,27,29,31,33,35,37,39,41-nonadecaene

Uniqueness

5,20-dimethylundecacyclo[22.6.6.69,16.02,23.04,21.06,19.08,17.010,15.025,30.031,36.037,42]dotetraconta-2,4,6,8(17),10,12,14,18,20,22,25,27,29,31,33,35,37,39,41-nonadecaene is unique due to its specific methyl group positions, which can influence its chemical reactivity and interactions with other molecules.

Eigenschaften

CAS-Nummer

201161-12-8

Molekularformel

C44H30

Molekulargewicht

558.7 g/mol

IUPAC-Name

5,20-dimethylundecacyclo[22.6.6.69,16.02,23.04,21.06,19.08,17.010,15.025,30.031,36.037,42]dotetraconta-2,4,6,8(17),10,12,14,18,20,22,25,27,29,31,33,35,37,39,41-nonadecaene

InChI

InChI=1S/C44H30/c1-23-33-19-37-39(43-29-15-7-3-11-25(29)41(37)26-12-4-8-16-30(26)43)21-35(33)24(2)36-22-40-38(20-34(23)36)42-27-13-5-9-17-31(27)44(40)32-18-10-6-14-28(32)42/h3-22,41-44H,1-2H3

InChI-Schlüssel

HSHXSUGJPYWWFI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C(C6=CC7=C(C=C16)C8C9=CC=CC=C9C7C1=CC=CC=C81)C)C1=CC=CC=C41

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.